
5-methoxy-2-phenyl-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-2-phenyl-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-phenyl-1H-indole-3-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the use of methanesulfonic acid under reflux conditions in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-2-phenyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted indoles.
Applications De Recherche Scientifique
5-methoxy-2-phenyl-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective properties and effects on oxidative stress.
Industry: Utilized in the development of new materials and as a precursor for various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-methoxy-2-phenyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to modulate oxidative stress pathways and enhance long-term potentiation (LTP) in neuronal cells . The compound’s methoxy group plays a crucial role in its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-methoxy-1H-indole-2-carboxylic acid
- 2-phenylindole
- Indole-3-carboxylic acid
Uniqueness
5-methoxy-2-phenyl-1H-indole-3-carboxylic acid stands out due to its unique combination of a methoxy group and a phenyl group attached to the indole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
1082289-96-0 |
|---|---|
Formule moléculaire |
C16H13NO3 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
5-methoxy-2-phenyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C16H13NO3/c1-20-11-7-8-13-12(9-11)14(16(18)19)15(17-13)10-5-3-2-4-6-10/h2-9,17H,1H3,(H,18,19) |
Clé InChI |
DNOXGOYWRKSHGV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC(=C2C(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



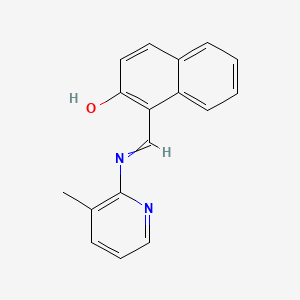
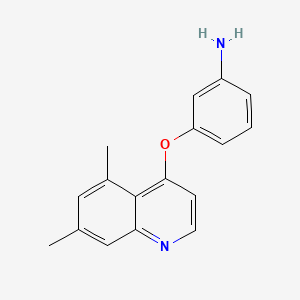


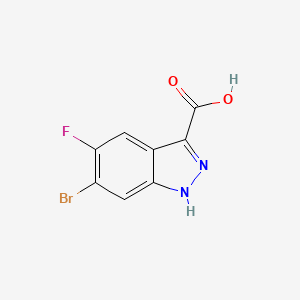
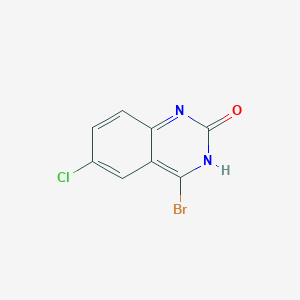
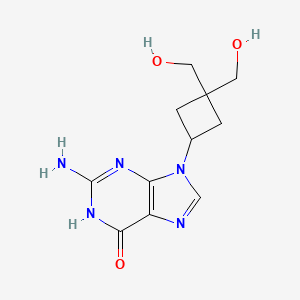
![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)


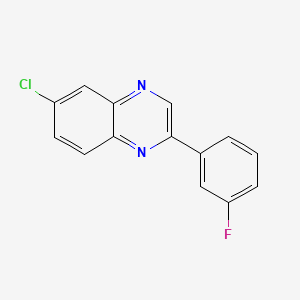

![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)
